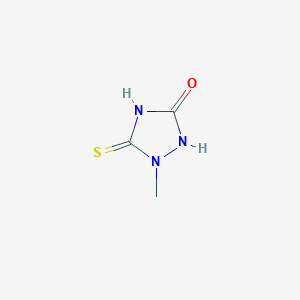

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” is a chemical compound with the molecular formula C3H5N3OS and a molecular weight of 131.16 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was synthesized starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Molecular Structure Analysis

The molecular structure of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” can be complex and involve multiple steps . For example, the compound was used as a starting material to synthesize Schiff base derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one” include its molecular formula (C3H5N3OS), molecular weight (131.16), and its use in proteomics research applications .

Applications De Recherche Scientifique

Antimicrobial Activities

The compound has been found to have significant antimicrobial activities. It has been used in the synthesis of new 1,2,4-triazole derivatives that have shown good or moderate activities against various microorganisms .

Antifungal Applications

The compound is part of the azole class of drugs, which are widely used as antifungal agents due to their safety profile and high therapeutic index .

Use in Chemotherapy

High nitrogen-containing heterocyclic systems, such as this compound, have been attracting increasing interest due to their utility in various applications, especially chemotherapy .

Use in Propellants and Explosives

The compound’s high nitrogen content also makes it useful in the creation of propellants and explosives .

Use in Pyrotechnics

In addition to its use in propellants and explosives, the compound’s high nitrogen content makes it useful in pyrotechnics .

Bactericides, Fungicides, and Pesticides

The 1,2,4-triazole-3-thiones disubstituted in positions 4 and 5, which can be derived from this compound, have been found to be useful as bactericides, fungicides, and pesticides .

Synthesis of Bioactive Products

The compound can be functionalized to produce bioactive products such as sulfonamides acetazolamide and methazolamide .

Preparation of Cephalosporin Antibiotics

The compound is involved in the synthetic protocols for the preparation of cephalosporin antibiotics such as cefazolin, cefazedon, cefcanel, and cefaparol .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Mode of Action

This inhibition prevents the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane .

Biochemical Pathways

Similar compounds, such as azoles, affect the ergosterol biosynthesis pathway in fungi, leading to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell .

Result of Action

It’s known that similar compounds, such as azoles, disrupt the integrity of the fungal cell membrane, leading to cell death .

Propriétés

IUPAC Name |

1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTVRBPTSHCZJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269504 |

Source

|

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

22244-62-8 |

Source

|

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)